![molecular formula C6H4BrN3 B1371962 5-Bromo-1H-pyrazolo[3,4-c]pyridine CAS No. 929617-35-6](/img/structure/B1371962.png)
5-Bromo-1H-pyrazolo[3,4-c]pyridine
Descripción general
Descripción
“5-Bromo-1H-pyrazolo[3,4-c]pyridine” is a chemical compound with the molecular formula C6H4BrN3. It has a molecular weight of 198.02 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . For instance, one study described the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, where N-1 and N-2 are accessed through protection-group and N-alkylation reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10) .
Chemical Reactions Analysis
In a two-component reaction, a bond is formed between the C8a carbon and the N9 nitrogen, and between the carbons C4a and C4 .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 198.02 . The compound is stored in a refrigerator and shipped at room temperature .
Aplicaciones Científicas De Investigación
Synthesis of New Polyheterocyclic Ring Systems
5-Bromo-1H-pyrazolo[3,4-c]pyridine derivatives have been used as precursors in the synthesis of new polyheterocyclic ring systems. These derivatives react with various compounds to form pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazine derivatives, and other heterocycles. These compounds have been evaluated for their antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antibacterial and Antioxidant Agents
This compound linked with various sulfonamide derivatives have shown significant antibacterial and antioxidant properties. These compounds were synthesized and characterized, demonstrating excellent activity against both Gram-positive and Gram-negative bacterial strains (Variya, Panchal, & Patel, 2019).
Analgesic and Anti-inflammatory Activities
Derivatives synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde have been evaluated for their analgesic and anti-inflammatory activities. Certain derivatives demonstrated excellent anti-inflammatory and analgesic activities, comparable to standard drugs like indomethacin and diclofenac sodium (Chamakuri, Muppavarapu, & Yellu, 2016).
Synthesis and Biomedical Applications
This compound forms part of the larger group of pyrazolo[3,4-b]pyridines, which have been explored for various biomedical applications. These compounds present two tautomeric forms and have been synthesized through various methods, showing potential in medical research (Donaire-Arias et al., 2022).
Photoinduced Tautomerization
The derivatives of this compound have been studied for their photoinduced tautomerization capabilities. These compounds exhibit various photoreactions, including excited-state intramolecular and intermolecular double-proton transfers, offering insights into their photochemical properties (Vetokhina et al., 2012).
Mecanismo De Acción
Target of Action
5-Bromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound Pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been associated with tropomyosin receptor kinases (trks) . TRKs play a crucial role in cell proliferation and differentiation .
Mode of Action
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as trk inhibitors . They inhibit TRKA, a subtype of TRKs, thereby potentially preventing the continuous activation and overexpression that can lead to cancer .
Biochemical Pathways
Trks, which are potential targets of related compounds, are involved in several signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with cell proliferation, differentiation, and survival .
Pharmacokinetics
One of the pyrazolo[3,4-b]pyridine derivatives showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 , which might give some insights into the pharmacokinetics of this compound.
Result of Action
Related compounds have shown significant inhibitory activity in certain cancer cell lines .
Safety and Hazards
Direcciones Futuras
Future research directions include the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and demonstrating how these compounds can be selectively elaborated along multiple growth-vectors . This strategy involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
Análisis Bioquímico
Biochemical Properties
5-Bromo-1H-pyrazolo[3,4-c]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways . Additionally, this compound has been found to interact with cytochrome P450 enzymes, which are essential for drug metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound affects cell signaling pathways such as the Ras/Erk and PI3K/Akt pathways, which are critical for cell survival and growth . Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of TRKs, preventing the phosphorylation of key tyrosine residues and thereby inhibiting kinase activity . This inhibition disrupts the downstream signaling cascades that are essential for cell proliferation and survival. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of various substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of TRK activity and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . These factors determine its localization and accumulation in specific tissues and organs .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with its target enzymes and proteins . The subcellular distribution of this compound can influence its efficacy and specificity in biochemical reactions .
Propiedades
IUPAC Name |
5-bromo-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTKMQORQDZRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672013 | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
929617-35-6 | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929617-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

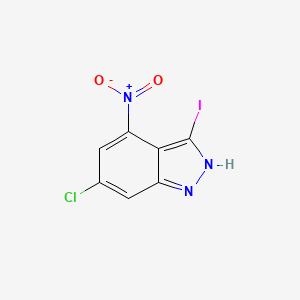
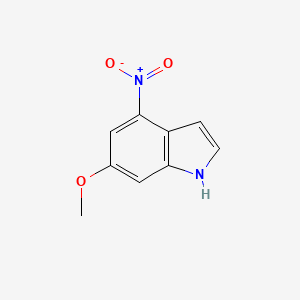
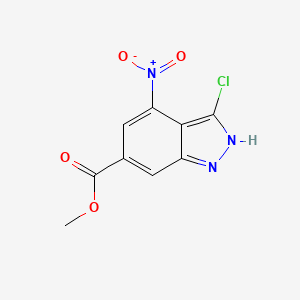
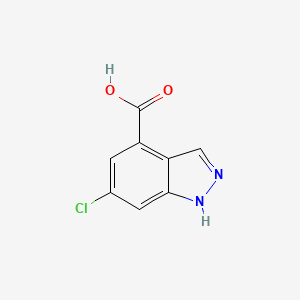
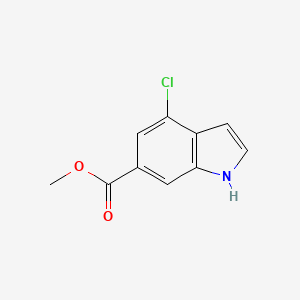
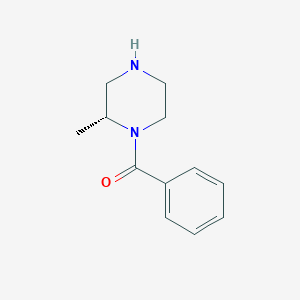
![Tert-butyl N-[(3S,4S)-1-[2-[[(3R,4R)-1-benzyl-4-[[2-[(3S,4S)-3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetyl]amino]pyrrolidin-3-yl]amino]-2-oxoethyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate](/img/structure/B1371893.png)


![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371899.png)
![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371900.png)

![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)
![6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1371905.png)